3-[(Dimethylamino)methylidene]pentane-2,4-dione

Catalog No.
S776299
CAS No.
18856-72-9
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methylidene]pentane-2,4-dione

CAS Number

18856-72-9

Product Name

3-[(Dimethylamino)methylidene]pentane-2,4-dione

IUPAC Name

3-(dimethylaminomethylidene)pentane-2,4-dione

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3

InChI Key

YRRNMPHVJUDOEB-UHFFFAOYSA-N

SMILES

CC(=O)C(=CN(C)C)C(=O)C

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)C

Synthesis and Characterization:

DMMP, also known as N,N-dimethyl-3-(methylidene)malonamide, is a relatively less explored organic compound. Research on its synthesis and characterization is limited. However, a study published in the journal "Heterocyclic Communications" describes a method for synthesizing DMMP using readily available starting materials like malonamide and N,N-dimethylformamide []. The study also details the characterization of the synthesized product using various spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].

Potential Applications:

While there is limited research on the specific applications of DMMP, its structural features suggest potential avenues for exploration:

  • Organic synthesis: The presence of the reactive methylene group (CH₂=C) in DMMP makes it a potential candidate for participating in various organic reactions like aldol condensation and Michael addition. These reactions are fundamental tools for constructing complex organic molecules [, ].
  • Medicinal chemistry: The combination of a diketone moiety (C=O-C=O) and a dimethylamino group (N(CH₃)₂) in DMMP provides a unique combination of functional groups that could be of interest in medicinal chemistry. Diketones are known to exhibit various biological activities, while the dimethylamino group can influence the pharmacokinetic properties of a molecule [, ].

3-[(Dimethylamino)methylidene]pentane-2,4-dione is an organic compound characterized by its diketone structure and a reactive methylene group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The compound typically appears as a yellow to orange crystalline solid and has a density of 1.056 g/cm³ at 25°C. It is soluble in various polar solvents, including water, ethanol, and methanol, which enhances its applicability in biochemical and

There is no documented research available on the mechanism of action of DMED.

  • Handle with gloves and eye protection due to the unknown nature of the compound.
  • Assume it may be flammable and irritating.
  • Work in a well-ventilated area.
  • Dispose of according to local chemical waste regulations.
, particularly involving condensation and polymerization processes:

  • Condensation Reactions: The compound reacts with formaldehyde to yield several condensation products. For instance, with excess formaldehyde, it produces 3,3-bis-(hydroxymethyl)pentane-2,4-dione. Other products include various diacetyl compounds depending on the stoichiometry of formaldehyde used .
  • Polymerization: It has been utilized in catalyzed polymerization reactions, such as those involving acetylene derivatives, demonstrating its potential role in material science.

3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits significant biological activity due to its ability to interact with enzymes and proteins:

  • Enzyme Interaction: The compound's reactive methylene group allows it to participate in aldol condensation and Michael addition reactions. This property makes it a candidate for medicinal chemistry applications.
  • Cellular Effects: It influences cellular processes such as signaling pathways, gene expression, and metabolism. Its interactions can affect cell proliferation and apoptosis by modulating key regulatory proteins.

Several methods exist for synthesizing 3-[(Dimethylamino)methylidene]pentane-2,4-dione:

  • Mannich Reaction: This method involves reacting pentane-2,4-dione with formaldehyde and dimethylamine under acidic conditions to yield the desired compound.
  • Condensation with Formaldehyde: By varying the amounts of formaldehyde used in reactions with pentane-2,4-dione, different condensation products can be synthesized .

The applications of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are diverse:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Corrosion Inhibition: The compound has been studied for its effectiveness in inhibiting corrosion in metals when used as an organic inhibitor.
  • Material Science: Its role in polymerization reactions highlights its importance in developing new materials with specific properties.

Several compounds share structural similarities with 3-[(Dimethylamino)methylidene]pentane-2,4-dione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)pentane-2,4-dioneC₇H₁₃NO₂Lacks the methylidene group; simpler structure
Acetylacetone (2-Acetylcyclopentanone)C₅H₈O₂Contains a diketone but lacks the dimethylamino group
3-Aminopentane-2,4-dioneC₈H₁₅N₁O₂Contains an amino group instead of dimethylamino

Uniqueness

The unique aspect of 3-[(Dimethylamino)methylidene]pentane-2,4-dione lies in its combination of a diketone structure with a dimethylamino functional group. This configuration not only enhances its reactivity but also broadens its potential applications in medicinal chemistry compared to similar compounds.

XLogP3

0.2

Dates

Modify: 2023-08-15

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